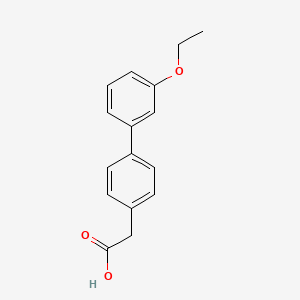

(3'-Ethoxy-biphenyl-4-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-ethoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBXLKUZTMSDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374468 |

Source

|

| Record name | (3'-Ethoxy-biphenyl-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-69-3 |

Source

|

| Record name | (3'-Ethoxy-biphenyl-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3'-Ethoxy-biphenyl-4-yl)-acetic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3'-Ethoxy-biphenyl-4-yl)-acetic acid (CAS No. 669713-69-3). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust theoretical and practical framework. We will delve into a proposed synthetic route leveraging the Suzuki-Miyaura cross-coupling reaction, discuss its expected physicochemical properties and reactivity, and explore potential avenues for research and development based on its structural motifs. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this specific biphenyl acetic acid derivative.

Introduction and Chemical Identity

This compound is a biphenyl derivative belonging to the arylacetic acid class of organic compounds. Its structure is characterized by a biphenyl core, where one phenyl ring is substituted with an acetic acid group at the 4-position, and the other is substituted with an ethoxy group at the 3'-position. This substitution pattern is crucial in determining the molecule's spatial conformation and, consequently, its chemical and biological properties.

While many biphenyl acetic acid derivatives have been investigated for their pharmacological activities, particularly as non-steroidal anti-inflammatory drugs (NSAIDs), this compound itself is a less-studied compound.[1] Its structural similarity to known active molecules suggests potential for further investigation.

Core Chemical Identifiers

A clear identification of the compound is paramount for any research endeavor. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 669713-69-3 | [2][3] |

| Molecular Formula | C₁₆H₁₆O₃ | [2][3][4] |

| Molecular Weight | 256.30 g/mol | [2][3][4] |

| IUPAC Name | 2-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)acetic acid | [4] |

| Synonyms | (3'-Ethoxy-biphenyl-4-yl) acetic acid, 4-BIPHENYL-(3'-ETHOXY)ACETIC ACID | [3][5] |

| SMILES | O=C(O)CC1=CC=C(C2=CC=CC(OCC)=C2)C=C1 | [4] |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl core is the cornerstone of synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile palladium-catalyzed method for creating carbon-carbon bonds between aryl halides and arylboronic acids.[6][7] This makes it the logical choice for a plausible and scalable synthesis of this compound.

The proposed retrosynthetic analysis breaks the molecule down into two key synthons: a phenylacetic acid derivative bearing a boronic acid (or ester) and an ethoxy-substituted aryl halide.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[8] Optimization of reaction conditions (catalyst, base, solvent, temperature) would be necessary for achieving high yields.

Step 1: Synthesis of Ethyl (3'-ethoxy-biphenyl-4-yl)-acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-ethoxyphenyl)boronic acid (1.1 equivalents) and ethyl (4-bromophenyl)acetate (1.0 equivalent).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired ethyl ester.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 3-4 equivalents).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Physicochemical Properties and Reactivity

Predicted Properties

| Property | Predicted Value / Description | Rationale |

| Physical State | Likely a white to off-white crystalline solid at room temperature. | Based on similar arylacetic acid compounds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid group provides some polarity, but the large biphenyl structure is hydrophobic. |

| Acidity (pKa) | Estimated to be around 4-5. | Typical range for a carboxylic acid adjacent to an aromatic ring. |

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carboxylic acid functional group.

-

Esterification: The carboxylic acid can be readily converted to various esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

-

Amide Formation: It can be coupled with amines to form amides, typically after activation of the carboxylic acid to an acid chloride or through the use of coupling reagents (e.g., DCC, EDC).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3'-ethoxy-biphenyl-4-yl)-ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications and Research Directions

The structural features of this compound suggest several avenues for research, particularly in medicinal chemistry.

Relationship to NSAIDs

Many compounds with a biphenyl acetic acid core, such as Felbinac (4-biphenylacetic acid), exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[1] It is plausible that this compound could exhibit similar activity. The ethoxy group may influence the molecule's lipophilicity and binding affinity to the COX active site, potentially altering its potency and selectivity.

Caption: Hypothesized mechanism of action for anti-inflammatory effects.

Future Research Workflow

-

Synthesis and Characterization: The first step is to synthesize and purify the compound using the proposed method and fully characterize it using NMR, IR, and mass spectrometry to confirm its structure.

-

In Vitro Biological Screening: The compound should be screened in vitro for its inhibitory activity against COX-1 and COX-2 enzymes to assess its potential as an anti-inflammatory agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the ethoxy group or the substitution pattern could provide valuable insights into the structure-activity relationship for this class of compounds.

-

Further Applications: Given the versatility of the biphenyl scaffold, the compound could also serve as a key intermediate in the synthesis of more complex molecules for materials science or other pharmaceutical applications.[6]

Conclusion

This compound represents an under-explored area within the well-established class of arylacetic acids. While a lack of direct experimental data necessitates a theoretical approach, its chemical identity is confirmed. Based on robust and well-documented synthetic methodologies like the Suzuki-Miyaura coupling, a clear path to its synthesis can be proposed. Its structural similarity to known bioactive molecules, particularly NSAIDs, provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers the foundational knowledge and a hypothetical framework to empower researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound.

References

-

Arctom. 2-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)acetic acid. Arctom. Available from: [Link].

-

Capot Chemical. (3'-Ethoxy-biphenyl-4-yl) acetic acid. Capot Chemical. Available from: [Link].

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link].

- Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. Google Patents.

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link].

-

LookChem. 4-biphenyl-(3'-ethoxy)acetic acid. LookChem. Available from: [Link].

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link].

-

Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. Available from: [Link].

-

Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. Available from: [Link].

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link].

- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.

-

Capot Chemical. MSDS of (3'-Ethoxy-biphenyl-4-yl) acetic acid. Capot Chemical. Available from: [Link].

-

Ruichu Bio. 4-BIPHENYL-(3'-ETHOXY)ACETIC ACID 669713-69-3. Ruichu Bio. Available from: [Link].

-

PubChem. Benzeneacetic acid, 4-ethoxy-. PubChem. Available from: [Link].

-

ChemBK. 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester. ChemBK. Available from: [Link].

-

MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups. MDPI. Available from: [Link].

-

AA Blocks. 2-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)acetic acid. AA Blocks. Available from: [Link].

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available from: [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. 669713-69-3 | (3'-Ethoxy-biphenyl-4-yl) acetic acid - Capot Chemical [capotchem.com]

- 3. This compound - CAS:669713-69-3 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-BIPHENYL-(3'-ETHOXY)ACETIC ACID, CasNo.669713-69-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. inventivapharma.com [inventivapharma.com]

An In-depth Technical Guide to (3'-Ethoxy-biphenyl-4-yl)-acetic acid: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3'-Ethoxy-biphenyl-4-yl)-acetic acid, a derivative of the well-established biphenyl acetic acid scaffold, represents a molecule of significant interest in medicinal chemistry. The biphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, including a range of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The structural modifications of the biphenyl ring system, such as the introduction of an ethoxy group at the 3'-position, can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of the molecular structure, a plausible synthetic route, predicted analytical characterization, and the potential biological significance of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of two phenyl rings linked together, with an acetic acid moiety attached to one ring and an ethoxy group on the other. This arrangement provides a unique combination of lipophilic and hydrophilic features, which are critical for its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| CAS Number | 669713-69-3 | Internal Database |

| Molecular Formula | C₁₆H₁₆O₃ | Internal Database |

| Molecular Weight | 256.30 g/mol | Internal Database |

| IUPAC Name | (3'-Ethoxy-[1,1'-biphenyl]-4-yl)acetic acid | Internal Database |

The presence of the carboxylic acid group imparts acidic properties to the molecule, allowing for salt formation and influencing its solubility in aqueous and organic media. The ethoxy group, a moderately lipophilic substituent, can enhance the molecule's ability to cross biological membranes and may play a role in its binding to target proteins.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis Pathway: A Plausible Approach via Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of two key building blocks: (4-carboxymethyl)phenylboronic acid and 3-bromo-ethoxybenzene .

Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known Suzuki-Miyaura coupling reactions for similar substrates. Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) would be necessary to achieve the highest yield and purity.

Materials:

-

(4-carboxymethyl)phenylboronic acid

-

3-bromo-ethoxybenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-carboxymethyl)phenylboronic acid (1.0 eq), 3-bromo-ethoxybenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use by bubbling with nitrogen or argon for at least 30 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen or argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Acidification and Product Isolation: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Based on the known structure, the following spectral data can be predicted:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the ethoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.6 | Singlet | 2H | -CH ₂COOH |

| ~4.1 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.9-7.6 | Multiplet | 8H | Aromatic Protons |

| ~12.0 | Broad Singlet | 1H | -COOH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -OCH₂C H₃ |

| ~40 | -C H₂COOH |

| ~63 | -OC H₂CH₃ |

| ~115-140 | Aromatic Carbons |

| ~160 | C =O (Ethoxy) |

| ~175 | C =O (Carboxylic Acid) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2900-3000 | C-H stretch (aromatic and aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic rings) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ peak would be at m/z 255.1.

Biological Activity and Therapeutic Potential

While no specific biological studies on this compound have been found in the reviewed literature, the broader class of biphenyl acetic acid derivatives is well-known for its pharmacological activities[1][2].

Anti-inflammatory and Analgesic Activity

Many biphenyl acetic acid derivatives, such as felbinac, exhibit potent anti-inflammatory and analgesic properties[1]. This activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. It is highly probable that this compound also possesses anti-inflammatory and analgesic effects. The ethoxy substituent may modulate the potency and selectivity of COX inhibition.

Anticancer and Other Activities

Some substituted biphenyl acetic acid derivatives have shown promise as anticancer agents[5]. The mechanism of action can vary, but may involve the induction of apoptosis, inhibition of cell proliferation, or interference with specific signaling pathways. Furthermore, other biological activities, such as antimicrobial and antihypertensive effects, have been reported for this class of compounds[2].

Future Directions for Research:

-

Synthesis and Characterization: The first crucial step is the actual synthesis and full analytical characterization of this compound to confirm its structure and purity.

-

In Vitro Biological Evaluation: The synthesized compound should be screened for its inhibitory activity against COX-1 and COX-2 enzymes to assess its anti-inflammatory potential and predict its gastrointestinal side-effect profile.

-

Anticancer Screening: The compound should be evaluated for its cytotoxic effects against a panel of cancer cell lines to explore its potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a series of related analogues with variations in the substituent and its position on the biphenyl rings would provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Conclusion

This compound is a promising, yet underexplored, molecule within the pharmacologically significant class of biphenyl acetic acid derivatives. Based on its structural similarity to known active compounds, it is hypothesized to possess valuable biological properties, particularly as an anti-inflammatory and potentially as an anticancer agent. The proposed synthetic route via Suzuki-Miyaura cross-coupling offers a feasible approach for its preparation. Further synthesis, characterization, and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this compound and to pave the way for the development of novel drug candidates.

References

- Arora, P., & Gupta, R. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.

- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(8), 197-201.

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)

Sources

An In-depth Technical Guide to (3'-Ethoxy-biphenyl-4-yl)-acetic acid

Introduction: A Novel Biphenyl Acetic Acid Derivative

(3'-Ethoxy-biphenyl-4-yl)-acetic acid, identified by the CAS number 669713-69-3, is a biphenyl acetic acid derivative with the chemical formula C₁₆H₁₆O₃.[1][2] This compound belongs to a well-established class of molecules that includes the non-steroidal anti-inflammatory drug (NSAID) Felbinac (4-biphenylacetic acid).[3][4] Given the structural similarity to Felbinac and other related derivatives, this compound is anticipated to exhibit significant pharmacological activities, positioning it as a compound of interest for researchers and drug development professionals in the fields of inflammation, pain management, and potentially oncology.[5][6]

This technical guide provides a comprehensive overview of this compound, drawing upon the extensive knowledge base of its parent compound, Felbinac, and other related analogs to infer its physicochemical properties, potential mechanism of action, and pharmacological profile. The guide also outlines detailed experimental protocols for its synthesis and analysis, offering a foundational resource for further investigation.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. While experimental data for this specific molecule is limited, the following table summarizes its known and predicted properties, with comparisons to its parent compound, Felbinac.

| Property | This compound | Felbinac (4-Biphenylacetic acid) | Reference |

| CAS Number | 669713-69-3 | 5728-52-9 | [1][3] |

| Molecular Formula | C₁₆H₁₆O₃ | C₁₄H₁₂O₂ | [2][3] |

| Molecular Weight | 256.30 g/mol | 212.24 g/mol | [3][7] |

| Appearance | Likely a solid powder | Beige Powder | [3][8] |

| Melting Point | Not available | 159-160 °C | [3] |

| pKa | Predicted to be around 4.3 | 4.29 ± 0.10 (Predicted) | [3] |

| Water Solubility | Predicted to be low | 39.27 mg/L (25 °C) | [3] |

| LogP | Predicted to be higher than Felbinac | Not available |

The introduction of the ethoxy group is expected to increase the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through methods analogous to those used for Felbinac and other biphenyl derivatives. A common and effective strategy involves a Suzuki coupling reaction.

Proposed Synthetic Pathway: Suzuki Coupling

A plausible and efficient route for the synthesis of this compound involves the Suzuki coupling of (4-carboxymethyl)phenylboronic acid with 3-bromo-1-ethoxybenzene. This method offers high yields and good functional group tolerance.

Sources

- 1. This compound [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]

- 4. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound - CAS:669713-69-3 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 8. 4-BIPHENYL-(3'-ETHOXY)ACETIC ACID, CasNo.669713-69-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

An In-depth Technical Guide to the Mechanism of Action of (3'-Ethoxy-biphenyl-4-yl)-acetic acid (Felbinac)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3'-Ethoxy-biphenyl-4-yl)-acetic acid, commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) utilized primarily for the topical treatment of musculoskeletal pain and inflammation. As an active metabolite of the prodrug fenbufen, Felbinac exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby modulating the inflammatory cascade. This guide provides a comprehensive technical overview of Felbinac's core mechanism of action, supported by experimental evidence and methodologies. We will delve into its interaction with COX isoforms, the resulting impact on prostaglandin synthesis, and explore potential secondary mechanisms. This document is designed to serve as an authoritative resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the causality behind its therapeutic efficacy and the experimental frameworks used for its characterization.

Introduction: Understanding Felbinac and its Therapeutic Context

Felbinac is a member of the arylalkanoic acid class of NSAIDs, structurally characterized by a biphenylacetic acid backbone.[1] It is the principal active metabolite of fenbufen, another NSAID.[2][3] Clinically, Felbinac is most frequently formulated as a topical gel or patch for the localized relief of pain and inflammation associated with conditions such as osteoarthritis, sprains, and strains.[4][5] The topical route of administration allows for targeted drug delivery to the site of inflammation, which can minimize systemic side effects often associated with oral NSAIDs.[6]

The therapeutic efficacy of Felbinac, like other NSAIDs, is fundamentally linked to its ability to interfere with the synthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[4] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The central mechanism of action for Felbinac is the inhibition of both isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[4] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[7]

The Arachidonic Acid Cascade and the Role of COX Enzymes

When a cell is subjected to inflammatory stimuli, phospholipase A2 enzymes are activated, leading to the release of arachidonic acid from the cell membrane phospholipids.[7] The free arachidonic acid can then be metabolized by two major enzymatic pathways: the cyclooxygenase pathway and the lipoxygenase pathway.

Felbinac's primary target is the cyclooxygenase pathway. COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastric cytoprotection and platelet aggregation.[7] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory mediators.[7] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, swelling, redness, and heat.[4]

By inhibiting both COX-1 and COX-2, Felbinac reduces the production of prostaglandins at the site of inflammation, thereby alleviating pain and reducing the inflammatory response.[4]

Figure 1: Simplified schematic of the Arachidonic Acid Cascade, highlighting the inhibitory action of Felbinac on the COX enzymes.

COX-1 and COX-2 Inhibition Profile

Felbinac is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. The relative inhibitory potency against these two isoforms is a critical determinant of a NSAID's efficacy and side-effect profile. While a co-crystal structure of Felbinac with either COX enzyme is not publicly available, its classification as a traditional NSAID suggests it acts as a competitive inhibitor, binding to the active site of the COX enzymes and preventing the binding of arachidonic acid.

Quantitative data on the inhibitory potency of Felbinac is crucial for understanding its pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Enzyme | IC50 (nM) | Source |

| COX-1 | 865.68 | MedChemExpress |

| COX-2 | 976 | MedChemExpress |

Table 1: In vitro inhibitory potency of Felbinac against COX-1 and COX-2.

These values indicate that Felbinac inhibits both COX-1 and COX-2 with similar potency in the nanomolar range.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the inhibitory activity of a compound like Felbinac on COX-1 and COX-2, a common method is the in vitro COX inhibitor screening assay. This can be performed using various detection methods, including colorimetric or fluorometric readouts. The following is a generalized protocol for a fluorometric assay, which measures the peroxidase activity of COX.

Figure 2: General workflow for an in vitro fluorometric COX inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Dilute the COX cofactor solution in the assay buffer.

-

Prepare a stock solution of the test compound (Felbinac) in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

Reconstitute and dilute the recombinant human COX-1 or COX-2 enzyme in the assay buffer. Keep the enzyme on ice.

-

-

Assay Plate Setup:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add the test compound dilutions to the sample wells.

-

Add the vehicle (solvent) to the control wells.

-

Add a known COX inhibitor as a positive control.

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the arachidonic acid substrate and a suitable fluorometric probe.

-

Add the reaction mixture to all wells to initiate the enzymatic reaction.

-

Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin production) in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the rate of the reaction (slope of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Potential Secondary Mechanisms of Action

While the primary mechanism of action of Felbinac is well-established as COX inhibition, it is important for a comprehensive understanding to consider potential secondary or off-target effects. For many NSAIDs, other mechanisms have been proposed to contribute to their overall therapeutic profile.

Effects on the Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is the other major route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators.[8] Some NSAIDs, such as diclofenac, have been shown to have a dual effect, also modulating the lipoxygenase pathway at higher concentrations.[9] This is thought to occur not by direct inhibition of the LOX enzyme, but by reducing the availability of the arachidonic acid substrate.[9] To date, there is a lack of specific studies investigating the effect of Felbinac on the lipoxygenase pathway. Further research in this area could provide a more complete picture of its anti-inflammatory properties.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role as a transcription factor in regulating the immune response and inflammation.[10] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and also COX-2. Some NSAIDs have been shown to influence NF-κB signaling.[11] However, there is currently no direct evidence to suggest that Felbinac significantly modulates the NF-κB pathway as a primary or secondary mechanism of action.

Pharmacokinetics and Topical Delivery

The clinical utility of Felbinac is closely tied to its pharmacokinetic profile, especially when administered topically. Topical application allows for the drug to be absorbed through the skin and accumulate in the underlying tissues where inflammation is present.[12] This localized delivery aims to achieve therapeutic concentrations at the target site while minimizing systemic exposure and the associated risk of adverse effects, particularly gastrointestinal issues.[6]

Upon absorption, Felbinac is metabolized, with 4'-hydroxyfelbinac being a principal metabolite, and is primarily excreted through the kidneys.[13] The formulation of Felbinac in gels and patches is designed to enhance its percutaneous penetration and ensure sustained delivery to the site of pain and inflammation.[12]

Conclusion

This compound (Felbinac) is a non-steroidal anti-inflammatory drug whose therapeutic efficacy is rooted in its primary mechanism of action: the non-selective inhibition of cyclooxygenase-1 and cyclooxygenase-2. By blocking these key enzymes in the arachidonic acid cascade, Felbinac effectively reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation. While its primary mechanism is well-understood, further research into its precise binding kinetics with the COX enzymes and potential secondary mechanisms of action would provide a more complete understanding of its pharmacological profile. The continued use of Felbinac, particularly in topical formulations, underscores the importance of targeted drug delivery in maximizing therapeutic benefit while minimizing systemic side effects.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac? Retrieved from [Link]

-

ResearchGate. (n.d.). Development And Evaluation Of Felbinac-Loaded Nanoparticle-Based Transdermal Patches For Sustained AntiInflammatory Therapy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fenbufen – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Topical felbinac in therapy of athletic injuries]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Telmisartan (oral route) - Side effects & dosage. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Carvedilol (oral route) - Side effects & dosage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The topical NSAID felbinac versus oral NSAIDS: a critical review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Felbinac | C14H12O2 | CID 3332. Retrieved from [Link]

-

YouTube. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

-

MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

MDPI. (2024, July 26). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Retrieved from [Link]

-

Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The pharmacological properties of fenbufen. A review. Retrieved from [Link]

-

ResearchGate. (2014, June 17). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of 5-lipoxygenase activity in mice during cuprizone-induced demyelination attenuates neuroinflammation, motor dysfunction and axonal damage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Lipoxygenase Activity of Leaf Gall Extracts of Terminalia chebula (Gaertn.) Retz. (Combretaceae). Retrieved from [Link]

-

ResearchGate. (n.d.). LUBAC is required for NF-κB activation by genotoxic agents. (A) HEK293.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. Retrieved from [Link]

Sources

- 1. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 5. [Topical felbinac in therapy of athletic injuries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity of (3'-Ethoxy-biphenyl-4-yl)-acetic acid and its Archetype, Felbinac

This guide provides an in-depth exploration of the biological activities of the non-steroidal anti-inflammatory drug (NSAID) class, with a specific focus on (biphenyl-4-yl)-acetic acid, commonly known as Felbinac. While the specific compound (3'-Ethoxy-biphenyl-4-yl)-acetic acid is not widely documented in publicly available literature, its structural similarity to Felbinac allows for a robust discussion of its predicted biological profile based on its well-characterized parent compound. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the pharmacology and experimental evaluation of this class of molecules.

Introduction and Chemical Identity

(Biphenyl-4-yl)-acetic acid, or Felbinac, is a member of the arylalkanoic acid class of NSAIDs.[1] It is the active metabolite of the pro-drug fenbufen.[2] Felbinac is primarily utilized as a topical analgesic and anti-inflammatory agent for the management of musculoskeletal conditions such as muscle inflammation, arthritis, sprains, and strains.[2][3] Its topical application allows for localized drug delivery, minimizing the systemic side effects often associated with oral NSAID administration.[4][5]

The chemical structure of Felbinac consists of a biphenyl core with an acetic acid moiety at the 4-position. The user's specified compound, this compound, introduces an ethoxy group at the 3'-position of the distal phenyl ring. While this substitution may influence the compound's pharmacokinetic and pharmacodynamic properties, its fundamental mechanism of action is anticipated to align with that of Felbinac and other classical NSAIDs.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism through which Felbinac and other NSAIDs exert their therapeutic effects is the inhibition of the cyclooxygenase (COX) enzymes.[4][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1][7]

There are two primary isoforms of the COX enzyme:

-

COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in various physiological processes, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[8][9]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines and endotoxins.[8][9] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation, including pain, swelling, redness, and heat.[10]

Felbinac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[4][11] This non-selectivity is a hallmark of many traditional NSAIDs and explains both their therapeutic efficacy and their potential side effects. The anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects, such as stomach irritation, are primarily due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[6][8]

Signaling Pathway of COX Inhibition

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs like Felbinac.

Caption: The Arachidonic Acid Cascade and NSAID Intervention.

Pharmacological Effects

The inhibition of prostaglandin synthesis by Felbinac results in a triad of therapeutic effects:

-

Anti-inflammatory Activity: By blocking the production of prostaglandins at the site of injury, Felbinac reduces vasodilation, vascular permeability, and edema, thereby mitigating the inflammatory response.[4]

-

Analgesic Effect: Prostaglandins sensitize peripheral nociceptors to other pain-producing substances like bradykinin and histamine. By reducing prostaglandin levels, Felbinac raises the pain threshold.[1][10]

-

Antipyretic Effect: Fever is often triggered by an increase in prostaglandin E2 (PGE2) in the hypothalamus, which elevates the body's thermoregulatory set point.[7] Felbinac reduces fever by inhibiting PGE2 synthesis in the central nervous system.[4]

Quantitative Assessment of Biological Activity

The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency.

| Compound | Target | IC50 (nM) | Source |

| Felbinac | COX-1 | 865.68 | [11] |

| Felbinac | COX-2 | 976 | [11] |

This data indicates that Felbinac is a relatively balanced, non-selective inhibitor of both COX isoforms.

Broader Biological Activities and Future Research Directions

While COX inhibition is the primary mechanism, research into NSAIDs has uncovered other potential biological activities that may contribute to their overall effects and open new avenues for therapeutic development.

-

Antiviral Activity: Some studies have shown that Felbinac can inhibit the activity of the Chikungunya virus (CHIKV) in cell culture with a high selectivity index.[11]

-

Cancer Prevention: There is evidence that some NSAIDs may have a role in preventing certain types of cancer, such as colorectal cancer, potentially through COX-dependent and independent pathways.[1]

-

Neurodegenerative Diseases: The underlying inflammatory pathways in diseases like Alzheimer's and Parkinson's have made NSAIDs a subject of interest for potential therapeutic intervention, though clinical results have been mixed.[1]

For a novel derivative like this compound, future research should focus on its COX-1/COX-2 selectivity profile, its potential for off-target effects, and its efficacy in preclinical models of pain and inflammation.

Experimental Protocols for Evaluation

The biological activity of this compound can be characterized using a series of well-established in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme converts a chromogenic substrate into a colored product, which can be quantified spectrophotometrically. The reduction in color development in the presence of the test compound is proportional to its inhibitory activity.

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme cofactor, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Assay Procedure: a. In a 96-well plate, add the reaction buffer, enzyme, heme, and the test compound at various concentrations. b. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid. d. Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an In Vitro COX Inhibition Assay.

Cell-Based Anti-inflammatory Assay

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in a cellular context.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells like macrophages. This response includes the upregulation of COX-2 and the subsequent production of prostaglandin E2 (PGE2). The inhibitory effect of the test compound on PGE2 production is measured.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

-

Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS, no compound).

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibitory effect.

Conclusion

This compound, as a derivative of Felbinac, is predicted to function as a non-selective COX inhibitor, thereby possessing anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action involves the blockade of prostaglandin synthesis through the inhibition of both COX-1 and COX-2 enzymes. The ethoxy substitution may modulate its potency, selectivity, and pharmacokinetic profile, warranting a thorough experimental evaluation. The protocols outlined in this guide provide a robust framework for characterizing the biological activity of this and other novel NSAID candidates, paving the way for the development of more effective and safer anti-inflammatory therapies.

References

- Nonsteroidal anti-inflammatory drug - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FNZTFIXfs0ma6FI5ZJc_nH7T2aDX1vGD4gCAHNhYZRY-ghcYcXNd0FV5n6wt_G3QrOfaCuGV91AGvZ2yk7QbyRsKLj5PzKkCS7FvX1_0HeXj9KXitvDXLuUXQXLHVf91q7lr4BQC-1-G50Gbz_39XuboCyrjoyVyPncZ]

- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFL3eghyEiHxEeWvMdF4ZWhGYa81uz1_Ia3wIQU-QIRJSsyjQA-1qfclt_BdUqpEeay1PtaAF_N-aY9U7wfxGGELLSempesPP5jDfdURkum7xIGmLyXS61Z6RQ96BqQRmVWpO7SIG1qsgh_di0ZYP0Ow3oD137K55ggCfFNxNkSQpmmE9SEB_gGgz00wrr9NR29_vWdjWHXReDTjNijzv-euG0nCqveWuzpK6RCX4=]

- What is the mechanism of Felbinac? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyi9zBnjj3QjCZDHJopUrWnzPuNCogRXkGXx655sNSAjzUGZ0Fy1N33O1SGUAbEzUjYOazc0Nwp0K9m9PjC5thhImDSHEppI-X0y-hv3LkV0Ik3h765wJZz1Hf52EqZCaLaevov7gqXuYX53-tUAyGMElc8_8XvMfxP5KoBJFI4g==]

- Felbinac - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqauntJD6Bx3_IDqPWvzP6cC8HlMoJ8FDidTVRznjm214xh6RLNldboIgSgNOk1u-CewiU-T0UerIuh2cinMvUFuRuSLWNVHi14kAXNTdvJCTqwJ_RGs6VpbusLfaRysDs]

- Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9630248/]

- Felbinac (4-Biphenylacetic acid) | Non-steroidal Anti-Inflammatory Agent | MedChemExpress. [URL: https://www.medchemexpress.com/felbinac.html]

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK547742/]

- Medications - non-steroidal anti-inflammatory drugs - Better Health Channel. [URL: https://www.betterhealth.vic.gov.

- What is Felbinac Trometamol used for? - Patsnap Synapse. [URL: https://www.patsnap.

- Felbinac | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx. [URL: https://medex.com.bd/generics/1008/felbinac]

- Felbinac: Uses, Dosage, Side Effects and More | MIMS Philippines. [URL: https://www.mims.com/philippines/drug/info/felbinac?mtype=generic]

- Felbinac | C14H12O2 | CID 3332 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3332]

- Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3800020/]

- The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8873229/]

- Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8537333/]

- Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29458461/]

- Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17218763/]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Felbinac - Wikipedia [en.wikipedia.org]

- 3. Felbinac | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 5. The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Evaluation of (3'-Ethoxy-biphenyl-4-yl)-acetic acid (Felbinac)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the realm of non-steroidal anti-inflammatory drug (NSAID) development and characterization, a thorough understanding of a compound's in vitro properties is paramount. This guide provides a comprehensive framework for the in vitro investigation of (3'-Ethoxy-biphenyl-4-yl)-acetic acid, commonly known as Felbinac. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to impart a deeper understanding of the scientific rationale that underpins each experimental choice. The methodologies detailed herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data. This document is structured to guide researchers through a logical progression of studies, from elucidating the primary mechanism of action to exploring metabolic fate and potential cytotoxicity.

Section 1: Unveiling the Core Mechanism of Action - Cyclooxygenase Inhibition

This compound, or Felbinac, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Therefore, the foundational in vitro assessment of Felbinac involves quantifying its inhibitory activity against both COX isoforms.

The Arachidonic Acid Cascade and the Role of COX Enzymes

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade, the pathway targeted by Felbinac.

Caption: The inhibitory action of Felbinac on COX-1 and COX-2 enzymes within the arachidonic acid cascade.

Quantitative Assessment of COX-1 and COX-2 Inhibition

To determine the potency and selectivity of Felbinac, an in vitro COX inhibition assay is essential. While numerous commercial kits are available, the following protocol outlines a fundamental, non-kit-based approach using purified enzymes.

Experimental Protocol: Non-Kit Based COX Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) to the manufacturer's recommended concentration.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, a heme cofactor, and a reducing agent such as glutathione.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone).

-

To initiate the reaction, add the arachidonic acid substrate to all wells.

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

The COX peroxidase activity can be measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590-620 nm).

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of Felbinac compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Felbinac concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

-

Data Presentation: COX Inhibition Profile of Structurally Similar NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Diclofenac | 0.076 | 0.026 | 2.9 |

Note: Data is for diclofenac in human peripheral monocytes and is intended for comparative purposes only.

Section 2: Cellular Assays for Anti-Inflammatory Efficacy

To bridge the gap between purified enzyme assays and a more physiologically relevant context, cell-based assays are employed. These assays assess the ability of Felbinac to inhibit the production of pro-inflammatory mediators, such as prostaglandin E2 (PGE2), in response to an inflammatory stimulus.

Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

The murine macrophage cell line, RAW 264.7, is a widely used model for studying inflammatory responses. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces the expression of COX-2 and the subsequent production of large amounts of PGE2.

Experimental Workflow: LPS-Induced PGE2 Production Assay

Caption: A streamlined workflow for assessing the inhibitory effect of Felbinac on LPS-induced PGE2 production in RAW 264.7 macrophages.

Experimental Protocol: Cell-Based PGE2 Assay

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[4]

-

-

Treatment and Stimulation:

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

-

Data Interpretation:

-

Compare the PGE2 levels in the Felbinac-treated groups to the LPS-stimulated control group to determine the dose-dependent inhibitory effect of Felbinac.

-

Section 3: In Vitro Metabolism and Metabolite Identification

Understanding the metabolic fate of a drug candidate is a critical component of its preclinical evaluation. In vitro metabolism studies using human liver microsomes provide valuable insights into the potential metabolic pathways and the formation of metabolites.

Human Liver Microsome (HLM) Incubation

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[5] Incubating Felbinac with HLMs in the presence of necessary cofactors can simulate its phase I metabolism.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate buffer (pH 7.4), and this compound.

-

Pre-incubate the mixture at 37°C.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the parent compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Metabolite Identification:

-

Characterize the potential metabolites by comparing their mass spectra and fragmentation patterns with that of the parent drug. Common metabolic transformations for NSAIDs include hydroxylation and glucuronidation.

-

While specific in vitro metabolic studies for Felbinac are limited, studies on similar compounds suggest that hydroxylation of the biphenyl ring system is a likely metabolic pathway.

Section 4: Assessing Cytotoxicity in Relevant Cell Lines

Evaluating the potential for a drug candidate to cause cellular toxicity is a crucial safety assessment. For an NSAID intended for musculoskeletal conditions, it is particularly relevant to assess its effects on chondrocytes and synoviocytes.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed human chondrocytes or fibroblast-like synoviocytes in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Felbinac relative to the vehicle control.

-

Determine the IC50 value for cytotoxicity by plotting the percentage of viability against the logarithm of the drug concentration.

-

Section 5: In Vitro Skin Permeation Studies for Topical Formulations

Given that this compound is often formulated for topical application, in vitro skin permeation studies are essential to evaluate its ability to penetrate the skin barrier and reach the target tissues.

The Franz Diffusion Cell System

The Franz diffusion cell is a standard apparatus used to assess the permeation of drugs through the skin in vitro. It consists of a donor chamber, where the topical formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions, separated by a skin membrane.

Experimental Workflow: In Vitro Skin Permeation using Franz Diffusion Cells

Caption: Step-by-step workflow for conducting an in vitro skin permeation study of a topical Felbinac formulation using Franz diffusion cells.

Experimental Protocol: Franz Diffusion Cell Permeation Study

-

Skin Membrane Preparation:

-

Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin, which is structurally similar to human skin) and remove any subcutaneous fat.

-

The skin can be used as a full-thickness membrane or the epidermis can be separated.

-

-

Franz Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and ensure no air bubbles are trapped beneath the skin.

-

-

Experiment Execution:

-

Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.

-

Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor fluid.

-

-

Sample Analysis and Data Interpretation:

-

Analyze the concentration of Felbinac in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative amount of drug permeated per unit area over time and determine key permeation parameters, including the steady-state flux (Jss) and the lag time.

-

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound. By systematically applying the methodologies described herein, researchers can generate a robust data package that elucidates the compound's mechanism of action, cellular efficacy, metabolic profile, and safety. The emphasis on understanding the "why" behind each experimental step, coupled with detailed protocols, is intended to empower scientists to conduct these studies with confidence and to generate high-quality, reproducible results that are essential for advancing drug development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac?

- Patsnap Synapse. (2024, June 27). What is Felbinac Trometamol used for?

- PubChem. (n.d.). Felbinac. National Institutes of Health.

- StatPearls. (2023). COX Inhibitors. NCBI Bookshelf.

- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.

- Shan, J., Fu, J., Zhao, Z., Kong, X., Huang, H., Luo, L., & Yin, Z. (2015). Lonimacranthoide VI, a chlorogenic acid ester saponin, inhibits COX-2 and PGE2 in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine, 9(4), 1439–1444.

- Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British Journal of Pharmacology, 133(6), 979–987.

- Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551–560.

- Obach, R. S. (2008). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.

Sources

- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Felbamate in vitro metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(3'-Ethoxy-biphenyl-4-yl)-acetic Acid and its Derivatives: A Technical Guide to Potential Therapeutic Uses

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of biphenyl-4-yl-acetic acid derivatives, with a primary focus on the well-characterized non-steroidal anti-inflammatory drug (NSAID), felbinac. While the specific compound (3'-Ethoxy-biphenyl-4-yl)-acetic acid is noted, the bulk of scientific literature and therapeutic development has centered on felbinac and its prodrugs. This document delves into the mechanism of action, pharmacokinetic profiles, and clinical applications of these compounds. Furthermore, it explores the burgeoning field of N-substituted 4-biphenyl acetamide derivatives as potential anti-cancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers and drug development professionals with the necessary tools to advance the study of this versatile chemical scaffold.

Introduction and Clarification of Scope

The biphenyl acetic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a class of potent therapeutic agents. The initial topic of interest, this compound, is a defined chemical entity.[1] However, a thorough review of the scientific literature reveals a significant lack of substantial research into its therapeutic applications. In contrast, the parent compound, 4-biphenylacetic acid, known as felbinac, and its derivatives have been extensively studied and clinically validated, primarily as topical anti-inflammatory agents.[2] Therefore, this guide will focus on the rich dataset available for felbinac and its derivatives as the core of the discussion on therapeutic potential. The exploration of this chemical family provides a robust framework for understanding the structure-activity relationships that could be extrapolated to less-studied derivatives like the 3'-ethoxy variant.

The Anti-Inflammatory Potential of Felbinac and its Prodrugs

Felbinac is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized for the topical treatment of musculoskeletal disorders, such as soft tissue injuries and osteoarthritis.[3][4] Its efficacy is comparable to that of oral NSAIDs like ibuprofen for localized conditions, but with a significantly lower incidence of systemic side effects, particularly gastrointestinal issues.[4]

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for felbinac is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking prostaglandin synthesis, felbinac effectively reduces the inflammatory cascade.[2]

The binding of NSAIDs to COX enzymes can occur through various interactions. While some acidic NSAIDs form a salt bridge with Arginine-120 in the COX active site, others, like diclofenac, can bind in an inverted conformation where the carboxylate group hydrogen-bonds with Tyrosine-385 and Serine-530.[7][8] This alternative binding mode may also be relevant for felbinac and its derivatives.

Caption: Mechanism of action of Felbinac via COX inhibition.

Pharmacokinetics and Formulations

Felbinac is often formulated as a topical gel for direct application to the site of inflammation.[9] This localized delivery minimizes systemic exposure and associated side effects.[4] Pharmacokinetic studies have shown that after topical application, the highest concentrations of felbinac are found in the skin, with lower levels in the synovial membrane, synovia, and muscle.[10]

To enhance skin penetration and bioavailability, prodrug strategies have been employed, with felbinac ethyl ester being a common example.[11] This ester derivative is more lipophilic than the parent acid, facilitating its passage through the stratum corneum before being hydrolyzed to the active felbinac in the skin.